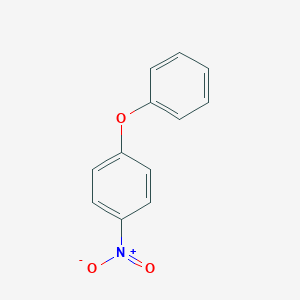

4-Nitrophenyl phenyl ether

Descripción

Overview of Research Significance in Organic Chemistry and Related Disciplines

4-Nitrophenyl phenyl ether, also known as 1-nitro-4-phenoxybenzene, is a significant compound in the field of organic chemistry and related scientific disciplines. chemimpex.com Its molecular structure, which features a nitro group attached to one of the phenyl rings of a diphenyl ether core, makes it a versatile building block and intermediate in a variety of chemical syntheses. chemimpex.com The presence of the electron-withdrawing nitro group enhances the reactivity of the aromatic ring, particularly in nucleophilic substitution reactions. chemimpex.com

In the realm of organic synthesis , this compound serves as a crucial intermediate for creating more complex molecules. It is frequently employed in the development of pharmaceuticals, agrochemicals, and dyes. chemimpex.com Its unique structure allows for efficient functionalization, providing a foundation for a wide array of chemical transformations. chemimpex.com

The utility of this compound extends into analytical chemistry , where it can be used as a reagent. chemimpex.com Researchers utilize it in methods designed to detect and quantify phenolic compounds, which is valuable in environmental analysis and quality control studies. chemimpex.com

In polymer chemistry and material science , this compound acts as a modifier. chemimpex.com Its incorporation into polymer formulations can enhance properties such as thermal stability and mechanical strength. chemimpex.com Furthermore, it is used in the development of specialty coatings and adhesives. chemimpex.com The compound's reactivity is also explored in studies of electron impact reactions and charge migration in mass spectrometry. oup.com

Historical Context of Diphenyl Ethers in Chemical Sciences

The study of diphenyl ethers, or phenoxy compounds, dates back to the early 20th century. solubilityofthings.com This class of compounds was initially investigated for its utility in the development of dyes and other organic materials. solubilityofthings.com Over time, the scope of research broadened significantly.

In the latter half of the 20th century, halogenated derivatives of diphenyl ether gained prominence, albeit for different reasons. Polychlorinated diphenyl ethers (PCDEs) were widely used as industrial chemicals, serving as flame retardants, hydraulic fluids, and plasticizers. mdpi.com Similarly, polybrominated diphenyl ethers (PBDEs) were developed and used extensively as flame retardants in a multitude of consumer products. acs.org Research into naturally occurring PBDEs also began, with their initial isolation from marine sponges in 1981. nih.gov

The investigation into these halogenated diphenyl ethers has provided a deeper understanding of the chemical properties and environmental behavior of this class of compounds. While this compound itself is primarily a synthetic intermediate, the broader history of diphenyl ethers highlights the diverse applications and research avenues that have emerged from this fundamental chemical scaffold. The study of diphenyl ether derivatives also includes their synthesis and potential applications in functional plastics and as components in organic light-emitting devices (OLEDs). mdpi.com

Properties of this compound

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉NO₃ | chemimpex.comnih.govscbt.com |

| Molecular Weight | 215.21 g/mol | chemimpex.com |

| Appearance | Beige crystalline solid or yellow crystals | chemimpex.com |

| Melting Point | 52 - 61.5 °C | chemimpex.comchembk.com |

| Boiling Point | 320 °C | chembk.com |

| Solubility | Soluble in Methanol (B129727) | chembk.com |

Chemical Identifiers

| Identifier Type | Identifier | Source(s) |

| CAS Number | 620-88-2 | chemimpex.comnih.gov |

| PubChem CID | 12110 | chemimpex.comnih.gov |

| IUPAC Name | 1-nitro-4-phenoxybenzene | nih.gov |

| Synonyms | 4-Nitrodiphenyl ether, p-nitrodiphenyl ether | chemimpex.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-nitro-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTMUJBWSGNMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022087 | |

| Record name | 4-Nitrophenyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-88-2 | |

| Record name | 1-Nitro-4-phenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-4-phenoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitro-4-phenoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-nitro-4-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrophenyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl phenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROPHENYL PHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SV296C6QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes

The traditional methods for synthesizing 4-nitrophenyl phenyl ether rely on two cornerstone reactions of organic chemistry: the Williamson ether synthesis and the Ullmann coupling reaction.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely used method for preparing ethers, including this compound. francis-press.commasterorganicchemistry.commiracosta.edu This SN2 reaction involves an alkoxide or phenoxide ion acting as a nucleophile to displace a halide from an alkyl or aryl halide. masterorganicchemistry.comvaia.com

A primary route to this compound involves the condensation of phenol (B47542) and 4-chloronitrobenzene. wikipedia.orgbrainly.com In this reaction, phenol is first converted to its more nucleophilic phenoxide ion, which then attacks the electron-deficient carbon atom of 4-chloronitrobenzene, displacing the chloride ion to form the ether linkage. brainly.com The presence of the nitro group in the para position of the chlorobenzene (B131634) ring activates the halide for nucleophilic aromatic substitution. wikipedia.org

| Reactant 1 | Reactant 2 | Product |

| Phenol | 4-Chloronitrobenzene | This compound |

Base catalysis is crucial for the Williamson ether synthesis. github.io A strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), is used to deprotonate the phenol, forming the highly reactive phenoxide ion. miracosta.eduvaia.com The choice of base and reaction conditions can significantly influence the reaction's efficiency. francis-press.com The reaction is typically carried out in a polar aprotic solvent, which can solvate the cation of the base but does not strongly solvate the nucleophilic anion, thus enhancing its reactivity.

Ullmann Coupling Reaction for Diaryl Ether Formation

The Ullmann coupling reaction provides an alternative pathway for the synthesis of diaryl ethers like this compound. wikipedia.orglookchem.com This method involves the copper-catalyzed reaction between an aryl halide and a phenol. wikipedia.orgscielo.org.mxscielo.org.mx Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. wikiwand.com However, modern variations often utilize soluble copper catalysts. wikipedia.org

An illustrative example is the reaction of 4-chloronitrobenzene with phenol in the presence of a copper catalyst. wikipedia.org The presence of an electron-withdrawing group, such as the nitro group, on the aryl halide generally improves the yield of the Ullmann condensation. scielo.org.mxscielo.org.mx

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-Chloronitrobenzene | Phenol | Copper | This compound |

Advanced Synthetic Strategies and Green Chemistry Principles

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to advancements in the synthesis of this compound that align with the principles of green chemistry. semanticscholar.org

Solvent-Mediated Nucleophilic Substitution Approaches

Research has focused on the role of the solvent in nucleophilic aromatic substitution reactions to improve yields and reduce the use of volatile organic compounds. acs.org One notable development is the use of task-specific ionic liquids (TS-N-ILs) as both the solvent and catalyst. A study demonstrated a 75% yield of this compound at room temperature using a TS-N-IL, thereby avoiding the need for traditional volatile organic solvents. The ionic liquid is believed to stabilize the transition state through electrostatic interactions, which lowers the activation energy of the reaction.

Another green approach involves conducting the reaction under solvent-free conditions, often assisted by microwave irradiation, which can lead to shorter reaction times and higher yields. researchgate.net The use of deep eutectic solvents (DESs), which are biodegradable and inexpensive, is also being explored as a sustainable alternative to conventional solvents. acs.org

| Synthetic Approach | Key Features |

| Task-Specific Ionic Liquids | Acts as both solvent and catalyst, mild reaction conditions. |

| Solvent-Free Microwave-Assisted | Reduces reaction time and eliminates organic solvents. researchgate.net |

| Deep Eutectic Solvents | Biodegradable and inexpensive solvent alternative. acs.org |

Synthesis of Derivatives and Analogues

The versatile scaffold of this compound allows for the synthesis of a wide array of derivatives and analogues with tailored properties. These modifications are crucial for applications in medicinal chemistry, materials science, and agrochemicals.

Synthesis of Substituted 4-Nitrophenyl Phenyl Ethers

The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, including substituted 4-nitrophenyl phenyl ethers scielo.org.mxscielo.org.mx. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. The traditional Ullmann reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, modern modifications have led to milder and more efficient protocols mdpi.comresearchgate.net.

For the synthesis of substituted 4-nitrophenyl phenyl ethers, a substituted phenol is typically reacted with an activated aryl halide, such as 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene. The reactivity of the aryl halide is enhanced by the presence of the electron-withdrawing nitro group. The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, and a copper catalyst, which can be copper(I) salts like CuI or CuO nanoparticles mdpi.com. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being commonly used.

A novel approach involves the use of thallium derivatives, where thallous 4-nitrophenolate (B89219) reacts with arylthallium(III) bis-trifluoroacetates in the presence of cuprous bromide to afford good to excellent yields of the corresponding 4-nitrophenyl aryl ethers scielo.org.mxscielo.org.mx. This method is notable as it allows the less nucleophilic 4-nitrophenolate to participate effectively in the reaction scielo.org.mxscielo.org.mx.

The table below summarizes some examples of the synthesis of substituted 4-nitrophenyl phenyl ethers using the Ullmann condensation.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Yield (%) | Reference |

| 3,4-Dimethylphenol | 1-Fluoro-4-nitrobenzene | CuBr / K₂CO₃ | Pyridine | 83 | scielo.org.mx |

| Phenol | 1-Chloro-4-nitrobenzene | Cu | - | - | scielo.org.mx |

| Substituted Phenols | Aryl Halides | CuO-NPs / KOH | DMSO | High | mdpi.com |

Synthesis of 2,6-Dialkylphenyl 4-Nitrophenyl Ethers

The synthesis of 2,6-dialkylphenyl 4-nitrophenyl ethers presents a synthetic challenge due to the steric hindrance imposed by the two alkyl groups ortho to the phenolic oxygen. Standard Williamson ether synthesis or Ullmann condensation conditions often fail or give very low yields acs.org.

A successful approach to synthesize these sterically hindered ethers involves the reaction of a highly hindered 2,6-dialkylphenol with an unactivated aryl halide in the presence of a strong base and a copper catalyst. For instance, the reaction of 2,6-di-tert-butylphenol (B90309) with 1-fluoro-4-nitrobenzene can be achieved using potassium fluoride (B91410) on alumina (B75360) in the presence of 18-crown-6 (B118740) ether acs.org. The crown ether is crucial for solvating the potassium ion, thereby increasing the nucleophilicity of the phenoxide.

Another strategy involves a modified Ullmann reaction using activated copper powder. The reaction of the potassium salt of the hindered phenol with 1-fluoro-4-nitrobenzene in the presence of copper bronze at elevated temperatures can provide the desired ether, although yields may vary depending on the specific substrates and reaction conditions acs.org.

Preparation of (4-Nitrophenyl)vinyl Ether and its Epoxide Metabolites

(4-Nitrophenyl)vinyl ether is a valuable intermediate and a substrate for studying enzymatic epoxidation. Its synthesis can be achieved through several routes. One common method is the vinylation of 4-nitrophenol (B140041) with acetylene (B1199291) under basic conditions. A more modern and versatile approach is the copper-catalyzed coupling of 4-nitrophenol with a vinylating agent, such as a vinyl boronic acid or a vinyl halide researchgate.net. Solid-phase synthesis strategies have also been developed, where a phenol is attached to a solid support, reacted with a vinylating agent, and then cleaved to release the aryl vinyl ether researchgate.net.

The epoxide metabolite of (4-nitrophenyl)vinyl ether, 2-(4-nitrophenoxy)oxirane, is of significant interest in toxicology and drug metabolism studies. The epoxidation of the vinyl ether can be carried out using various oxidizing agents. A common laboratory method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane. Alternatively, catalytic epoxidation methods employing transition metal catalysts and a terminal oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, can be utilized google.com.

Multi-Step Synthesis of N-Phenylpiperazine Derivatives Incorporating 4-Nitrophenyl Moieties

N-Phenylpiperazine derivatives are a prominent class of compounds in medicinal chemistry with a wide range of biological activities. The incorporation of a 4-nitrophenyl moiety can significantly modulate the pharmacological properties of these molecules. The synthesis of such derivatives is typically a multi-step process.

A common synthetic route starts with the reaction of a substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) to form the N-phenylpiperazine core. Alternatively, 1-phenylpiperazine (B188723) can be directly arylated. To introduce the 4-nitrophenyl group, a nucleophilic substitution reaction is often employed. For example, 1-(4-nitrophenyl)piperazine (B103982) can be prepared by reacting piperazine (B1678402) with 1-fluoro-4-nitrobenzene researchgate.net. This intermediate can then be further functionalized.

In a more elaborate multi-step synthesis, a substituted benzoic acid can be converted to an oxirane intermediate, which then reacts with 1-(4-nitrophenyl)piperazine to yield the final product researchgate.net. Another strategy involves the reaction of a suitable piperazine derivative with 4-nitrophenyl chloroformate rug.nl. The synthesis of dihydropyrimidinone derivatives containing a piperazine moiety linked to a nitrophenyl group has also been reported, starting from 1-[4-(piperazin-1-yl)phenyl]ethan-1-one mdpi.comsemanticscholar.org. The choice of synthetic route depends on the desired final structure and the availability of starting materials.

Purification and Isolation Techniques for Research Applications

The purification and isolation of this compound and its derivatives are critical steps to ensure the high purity required for research applications. The choice of purification method depends on the physical properties of the compound (e.g., solid or liquid), its stability, and the nature of the impurities.

Commonly employed techniques include:

Extraction: After the reaction is complete, the reaction mixture is typically worked up by extraction. This involves partitioning the product between an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and an aqueous phase to remove inorganic salts and water-soluble impurities. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure scielo.org.mxscielo.org.mx.

Column Chromatography: Flash column chromatography is a powerful technique for separating the desired product from unreacted starting materials and byproducts. A suitable stationary phase, most commonly silica (B1680970) gel, is used along with an appropriate mobile phase (eluent), which is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation ethz.chwiley-vch.de. The fractions containing the pure product are collected and the solvent is evaporated.

Recrystallization: For solid compounds, recrystallization is an effective method for obtaining highly pure crystalline material. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble. The solution is then allowed to cool slowly, causing the pure compound to crystallize while the impurities remain in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried nih.gov. The choice of solvent is crucial for successful recrystallization.

The purity of the final compound is typically assessed by techniques such as Thin-Layer Chromatography (TLC), melting point determination for solids, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry. In this process, a nucleophile displaces a leaving group on an aromatic ring. The reaction generally proceeds through an addition-elimination mechanism. researchgate.net For a successful SNAr reaction, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present. researchgate.net

Mechanistic Studies on SNAr: Sigma Complex Formation and Leaving Group Expulsion

The accepted mechanism for SNAr reactions involves a two-step process. researchgate.netresearchgate.net The initial step is the nucleophilic attack on the carbon atom bearing the leaving group, which leads to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex or a σ-complex. researchgate.netresearchgate.netrsc.org This intermediate is characterized by the temporary loss of aromaticity in the ring. researchgate.net

Influence of Nitro Group Position on Nucleophilic Attack Reactivity

The position of the electron-withdrawing nitro group on the aromatic ring significantly influences the reactivity of the substrate towards nucleophilic attack. For SNAr reactions, nitro groups in the ortho and para positions to the leaving group are most effective at activating the ring. pearson.comscispace.com This is because they can effectively stabilize the negative charge of the Meisenheimer complex through resonance.

In 4-Nitrophenyl phenyl ether, the nitro group is in the para position, which allows for maximum resonance stabilization of the intermediate σ-complex. This stabilization lowers the activation energy for the nucleophilic attack, thereby facilitating the reaction. In contrast, a nitro group in the meta position offers less effective resonance stabilization, making the corresponding ether less reactive in SNAr reactions. pearson.com

Kinetic Studies of SNAr Reactions

Kinetic studies are essential for elucidating the detailed mechanism of SNAr reactions. By measuring reaction rates under various conditions, it is possible to determine the rate-limiting step and understand the influence of substituents and the solvent on the reaction's progress. semanticscholar.org

For SNAr reactions, the rate-limiting step can be either the formation of the Meisenheimer complex (k1) or its decomposition through leaving group expulsion (k2). semanticscholar.orgrsc.org When the leaving group is highly effective and easily displaced, the formation of the intermediate is typically the slow step. Conversely, with a poor leaving group, its expulsion from the complex becomes rate-determining. researchgate.net

Substituents on both the nucleophile and the aromatic substrate can have a profound impact on the reaction mechanism and rate. Electron-donating groups on the nucleophile increase its reactivity, while steric hindrance can decrease it. For example, the reaction of 4-nitrophenyl 2,4,6-trinitrophenyl ether with N-methylaniline is significantly slower than with aniline (B41778) due to increased steric hindrance in both the formation of the intermediate and the subsequent proton transfer. researchgate.netrsc.org

On the electrophilic aromatic ring, the nature and position of the activating groups are critical. The presence of multiple electron-withdrawing groups, such as in 2,4-dinitrophenyl derivatives, further enhances the ring's electrophilicity and increases the reaction rate. semanticscholar.org The Hammett relationship is often used to quantify the electronic effects of substituents on the reaction rates. semanticscholar.org

The solvent plays a crucial role in the kinetics of SNAr reactions by solvating the reactants, intermediates, and transition states. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile, are commonly used for these reactions. rsc.orgresearchgate.net

The choice of solvent can influence the stability of the Meisenheimer complex and the rate of the reaction. For example, in the reaction of phenyl 2,4,6-trinitrophenyl ethers with aniline, the reaction in DMSO involves both uncatalyzed and base-catalyzed pathways, whereas in acetonitrile, the base-catalyzed pathway is dominant. rsc.orgpsu.edu This difference is attributed to the stronger hydrogen-bonding capability of DMSO, which can stabilize the zwitterionic intermediates. researchgate.net The rate of reaction for 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) follows the order DMSO > MeCN > MeOH, highlighting the significant impact of the solvent. semanticscholar.org The addition of alcohols like methanol (B129727) or ethanol (B145695) to aqueous reaction mixtures can dramatically decrease the reaction rate, partly due to increased oxygen solubility. nih.gov

Electrophilic Aromatic Substitution (EAS) Reactions

Nitration Pathways and Dinitro Derivative Formation

The nitration of this compound introduces a second nitro group onto the aromatic system. This electrophilic aromatic substitution reaction typically occurs at the meta positions of the phenyl rings due to the deactivating nature of the existing nitro and ether groups. The reaction, when carried out with a mixture of concentrated nitric acid and sulfuric acid, can lead to the formation of dinitro derivatives, such as 4-nitrophenyl 3-nitrophenyl ether. The synthesis of related nitrophenol derivatives often involves a multi-step process that can include nitration followed by hydrolysis to ensure high selectivity. google.comgoogle.com

Deactivating Effects of Nitro and Ether Groups on Aromatic Rings

Reduction Reactions

Nitro Group Reduction to Amino Group in Derivatives

The nitro group of this compound and its derivatives can be selectively reduced to an amino group, yielding compounds like 4-aminophenyl phenyl ether. isuct.ruresearchgate.net This transformation is a crucial step in the synthesis of various compounds with applications in pharmaceuticals and materials science. isuct.ruresearchgate.netchemimpex.com

Commonly, this reduction is achieved through catalytic hydrogenation using hydrogen gas in the presence of a palladium catalyst (Pd/C). This method is highly efficient, often proceeding quantitatively under mild conditions. Other reducing agents, such as Raney nickel with hydrazine hydrate (B1144303) in ethanol, have also been effectively used to reduce the nitro group in N-phenylazacrown ether derivatives containing the 4-nitrophenyl moiety. isuct.ruresearchgate.net The reduction of nitrophenols is a well-studied model reaction in catalysis, often employing reducing agents like sodium borohydride (B1222165) in the presence of metal catalysts. nih.govresearchgate.netmdpi.comrsc.org The mechanism can involve intermediates such as 4-nitrosophenol (B94939) and 4-hydroxylaminophenol before the final amino product is formed. researchgate.netnih.gov

Table 1: Reduction of this compound Derivatives

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | H₂, Pd/C, 25–80°C, 1–3 atm | 4-Aminophenyl phenyl ether | |

| 4-Nitro-derivatives of N-phenylazacrown ethers | Raney nickel, ethanolic hydrazine hydrate, reflux | 4-Amino-derivatives of N-phenylazacrown ethers | isuct.ruresearchgate.net |

| 4-Nitrophenol (B140041) (model compound) | NaBH₄, Copper(II) complexes | 4-Aminophenol | nih.gov |

| 4-Nitrophenol (model compound) | NaBH₄, Au/Pd nanoalloys | 4-Aminophenol | rsc.org |

Oxidation Reactions

Phenyl Ring Oxidation in Derivatives

The oxidation of this compound derivatives can be complex. The electrochemical oxidation of various diphenyl ether derivatives has been studied, indicating that these compounds are oxidized at high potentials. researchgate.net In the context of metabolic studies, the oxidation of related vinyl ether derivatives, such as 4-nitrophenyl vinyl ether, by cytochrome P450 enzymes leads to the formation of epoxides. oup.com These epoxides are reactive intermediates that can undergo further reactions. oup.com For instance, the oxidation of 1-methoxy-4-nitrobenzene (a compound with some structural similarity) by rabbit cytochrome P450 1A2 results in O-demethylation to produce 4-nitrophenol. acs.org The study of such oxidation reactions is important for understanding the metabolic fate and potential toxicity of these compounds. nih.govoup.com

Spectroscopic Characterization and Advanced Computational Studies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, offers significant insights into the molecular structure and bonding of 4-Nitrophenyl phenyl ether.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The presence of a nitro group is confirmed by strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. Specifically, the asymmetric and symmetric stretching vibrations of the nitro group are observed at approximately 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net Additionally, the characteristic stretching absorptions of the ether linkage (C-O-C) are also identifiable in the spectrum.

Surface-Enhanced Raman Scattering (SERS) for Molecular Orientation Studies

Surface-Enhanced Raman Scattering (SERS) is a powerful technique for studying the orientation of molecules adsorbed on metal surfaces. By analyzing the enhancement of specific Raman bands, the proximity and orientation of different parts of the molecule relative to the surface can be determined. It is understood that electromagnetic enhancement is the primary driver of the significant increase in the Raman scattering cross-section observed in SERS experiments. iphy.ac.cn This technique can be applied to this compound to understand how it interacts with and orients itself on various substrates.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise arrangement of atoms in this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

In a study of related nitrodiphenyl ethers, the ¹H NMR chemical shifts were calculated and compared with experimental data. ndl.go.jp For this compound, the proton signals of the two aromatic rings are distinct due to the influence of the nitro and ether groups. The protons on the nitrophenyl ring are typically shifted downfield compared to those on the unsubstituted phenyl ring because of the electron-withdrawing nature of the nitro group. The coupling patterns (doublets, triplets, etc.) further help in assigning each proton to its specific position on the rings. Similarly, ¹³C NMR provides the chemical shifts for each carbon atom, confirming the connectivity of the molecule. isuct.ru

Mass Spectrometry for Fragment Ion Analysis and Charge Migration Studies

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure. lookchem.com Under electron impact ionization, the molecule undergoes characteristic fragmentation.

A key observation in the mass spectrometry of substituted 4-nitrodiphenyl ethers is the nitro→nitrite (B80452) ester rearrangement, which leads to the formation of an M⁺–NO fragment ion. oup.com Studies have shown a linear correlation between the intensity of this fragment ion and the ionization potential of the molecule, as well as with Hammett σ constants. This correlation suggests that the charge on the unsubstituted phenyl ring (ring B) can migrate to the nitrophenyl ring (ring A), even though they are separated by an oxygen atom. oup.com This phenomenon of charge migration across the ether linkage is a significant aspect of the molecule's behavior in the ionized state. oup.commsstate.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of this compound, revealing precise bond lengths, bond angles, and intermolecular interactions. iucr.org

Crystals of this compound suitable for single-crystal X-ray diffraction have been grown from an ethanol (B145695) solution. iucr.org The crystal structure reveals a monoclinic system with the space group P2₁/c. iucr.orgiucr.org Key structural features include the C-O-C ether angle, which is 119.65 (10)°. iucr.orgiucr.org The two aryl rings are twisted with respect to the central C-O-C plane, with a dihedral angle of 63.2 (2)° between the ring planes. iucr.org

The molecules in the crystal lattice are organized into sheets by a combination of C-H···O and C-H···π(arene) hydrogen bonds. iucr.orgiucr.org Additionally, a π-π stacking interaction with an interplanar spacing of 3.296 (2) Å reinforces the sheet structure. iucr.orgiucr.org

Table of Crystallographic Data for this compound iucr.org

| Crystal Data | |

| Formula | C₁₂H₉NO₃ |

| Molecular Weight | 215.20 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 10.3300 (5) |

| b (Å) | 12.2408 (4) |

| c (Å) | 7.9804 (4) |

| β (°) ** | 96.215 (2) |

| Volume (ų) | 1003.17 (8) |

| Z | 4 |

| Calculated Density (Mg m⁻³) ** | 1.425 |

| Radiation | Mo Kα |

| Temperature (K) | 120 (2) |

Quantum Chemical Computations and Theoretical Modeling

Quantum chemical computations serve as a powerful tool for elucidating the molecular structure and properties of this compound. Theoretical modeling, particularly through methods rooted in density functional theory, provides deep insights that complement and explain experimental spectroscopic data. These computational approaches allow for a detailed exploration of the molecule's electronic structure, vibrational dynamics, and potential for technological applications.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For this compound, geometry optimization is typically performed using the B3LYP functional with a high-level basis set such as 6-311++G(d,p). jcsp.org.pkcdnsciencepub.com This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule in its ground state. The resulting optimized structure provides a theoretical model that can be compared with experimental data, such as that from X-ray crystallography. figshare.com

Once the optimized geometry is obtained, vibrational analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates. This yields a set of harmonic vibrational frequencies corresponding to the fundamental modes of vibration. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. For instance, in a study on the herbicide this compound, the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group were identified experimentally and supported by theoretical calculations. cdnsciencepub.com The computed vibrational spectrum allows for the assignment of specific spectral bands to distinct molecular motions, such as stretching, bending, or scissoring of functional groups. cdnsciencepub.com

Table 1: Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound Functional Groups Theoretical values are often scaled to better match experimental data.

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical DFT (cm⁻¹) |

| NO₂ Asymmetric Stretching | 1511 | 1507 | 1521 |

| NO₂ Symmetric Stretching | 1338 | - | 1317 |

| NO₂ Scissoring | - | 882, 810 | 880, 811 |

This table is generated based on data reported for this compound and related compounds. cdnsciencepub.com

While DFT calculations provide a raw set of vibrational frequencies, a more detailed assignment is achieved through Normal Coordinate Analysis (NCA). NCA describes the participation of each internal coordinate (like bond stretching or angle bending) in each normal mode of vibration. This is often quantified using the Potential Energy Distribution (PED), which breaks down the character of a vibrational mode into contributions from various internal motions. cdnsciencepub.comscholaris.ca Software such as VEDA (Vibrational Energy Distribution Analysis) is commonly used for this purpose. cdnsciencepub.com

A known discrepancy exists where theoretical harmonic frequencies calculated by DFT are often higher than the anharmonic frequencies observed experimentally. To correct for this, the Scaled Quantum Chemical Force Field (SQMF) methodology is applied. This involves multiplying the computed vibrational wavenumbers by a specific scaling factor (e.g., 0.9673 for the B3LYP/6-311++G(d,p) level of theory) to improve the correlation between the theoretical and experimental data. cdnsciencepub.com This scaling accounts for the limitations of the harmonic approximation and basis set deficiencies, leading to a more reliable interpretation of the vibrational spectra.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, stability, and the delocalization of electron density. scholaris.ca It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and core orbitals. The key aspect of NBO analysis is the examination of interactions between filled (donor) and vacant (acceptor) orbitals. The energy of these interactions, denoted as E(2), quantifies the stabilization resulting from electron delocalization, also known as hyperconjugation. cdnsciencepub.com

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. scholaris.ca It is plotted on the surface of the molecule's electron density, using a color scale to indicate regions of different electrostatic potential. MESP is a valuable tool for predicting a molecule's reactive sites, particularly for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.netresearchgate.net

The map is typically color-coded where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). niscpr.res.in For this compound, the MESP map would show the most negative potential (red) localized on the oxygen atoms of the nitro group, which are highly electronegative. scholaris.ca A region of negative potential would also be associated with the ether oxygen atom. Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the phenyl rings. scholaris.ca This visual information provides a clear guide to the molecule's reactivity and intermolecular interaction patterns.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's electronic properties and chemical reactivity. cdnsciencepub.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. researchgate.net A small energy gap is indicative of a molecule that is easily polarized, chemically reactive, and likely to exhibit significant intramolecular charge transfer. cdnsciencepub.comscholaris.ca

For molecules structurally similar to this compound, DFT calculations have been used to determine the energies of these orbitals. cdnsciencepub.comscholaris.ca The energy gap helps in understanding the electronic transitions observed in the UV-Visible spectrum, which typically correspond to the excitation of an electron from the HOMO to the LUMO (π → π* transition). cdnsciencepub.comgrafiati.com A smaller gap corresponds to a lower energy transition and an absorption at a longer wavelength. Analysis of the HOMO and LUMO compositions reveals that in such D-π-A (donor-pi-acceptor) systems, the HOMO is often localized on the donor and π-bridge, while the LUMO is localized on the acceptor group, facilitating charge transfer upon excitation.

Table 2: Calculated Quantum Chemical Parameters for a Related Nitrophenyl Compound

| Parameter | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -6.46 |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -3.11 |

| HOMO-LUMO Energy Gap | ΔE | 3.35 |

Data based on values reported for a molecule with a nitrophenyl group, calculated at the B3LYP/6-311++G(d,p) level. cdnsciencepub.comscholaris.ca

Molecules that possess a large change in dipole moment upon electronic excitation, often found in donor-acceptor systems like this compound, are candidates for non-linear optical (NLO) applications. The key quantitative measure of a molecule's second-order NLO activity is its first hyperpolarizability (β). e-journals.in DFT calculations provide a reliable method for computing this property.

A small HOMO-LUMO energy gap is often correlated with a large β value, as the ease of electron redistribution (polarizability) is a prerequisite for a strong NLO response. cdnsciencepub.comscholaris.ca Theoretical calculations of the dipole moment (μ) and the first hyperpolarizability (β) are performed to assess the NLO potential of a molecule. The calculated β value is often compared to that of a standard NLO material, such as urea (B33335) or p-nitroaniline, to gauge its relative effectiveness. scholaris.cae-journals.in For related nitrophenyl compounds, the calculated first hyperpolarizability has been shown to be significantly greater than that of urea, indicating substantial NLO activity. scholaris.ca This suggests that this compound, with its donor-ether and acceptor-nitro architecture, holds promise as a material for NLO applications. rsc.org

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery and materials science for understanding and predicting molecular interactions. While specific molecular docking studies targeting this compound are not extensively documented in the reviewed literature, numerous studies on its derivatives showcase the utility of this approach. These studies provide a framework for predicting the potential interactions of the 4-nitrophenyl ether scaffold with biological targets.

Derivatives of 4-nitrophenyl have been the subject of various molecular docking simulations to explore their potential as inhibitors of enzymes such as Cyclooxygenase-2 (COX-2), human lysosomal acid α-glucosidase (HLAG), and pancreatic α-amylase (HPA) researchgate.net. For instance, p-nitrophenyl hydrazone derivatives have been docked into the active site of COX-2 to predict their anti-inflammatory activity chemrxiv.org. These simulations typically involve preparing the protein structure (e.g., by removing water molecules and adding hydrogen atoms) and the ligand structure (e.g., by optimizing its geometry). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring them based on a force field that estimates the binding affinity.

In a study of nitrophenyl derivatives as potential antitubercular agents, molecular docking was performed against the Thymidine Kinase of Mycobacterium tuberculosis. The results indicated a correlation between the docking scores and the in vitro activity of the compounds ijlpr.com. Similarly, docking studies of 5-substituted-3-((2-(4-nitrophenyl) thiazol-4-yl) imino)-1-(substituted-1-ylmethyl) indolin-2-one scaffolds with the estrogen receptor (ER) and epidermal growth factor receptor (EGFR) have been conducted to investigate their anticancer potential ijpsdronline.com. The binding energies and interaction modes, such as hydrogen bonds and hydrophobic interactions, are analyzed to rationalize the observed biological activity.

For example, in the docking of a 4-nitrophenyl derivative against the estrogen receptor (PDB ID: 3ERT), a high docking score and significant glide binding energy were reported, suggesting a strong interaction ijpsdronline.com. The interactions typically involve the nitro group, the ether linkage, and the phenyl rings forming hydrogen bonds, π–π stacking, and hydrophobic contacts with the amino acid residues in the active site of the target protein.

Table 2: Illustrative Molecular Docking Data for 4-Nitrophenyl Derivatives

| Derivative Class | Target Protein (PDB ID) | Docking Score / Binding Energy | Key Predicted Interactions | Reference |

| p-Nitrophenyl hydrazones | Cyclooxygenase-2 (COX-2) | Varies with derivative | Hydrogen bonding, hydrophobic interactions | chemrxiv.org |

| Nitrophenyl chalcones | Thymidine Kinase (M. tuberculosis) | -6.7 (for most potent compound) | Not detailed | ijlpr.com |

| 5-substituted-3-((2-(4-nitrophenyl) thiazol-4-yl) imino)-1-(substituted-1-ylmethyl) indolin-2-one | Estrogen Receptor (3ERT) | -8.512 (docking score), -43.785 (glide energy) | Not detailed | ijpsdronline.com |

| 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine | Acetylcholine Binding Protein | Not explicitly scored, multiple binding modes suggested | Varied, involving the nitrophenyl group | nih.gov |

This body of research on related compounds underscores the potential of this compound and its analogs as subjects for computational interaction studies, providing a basis for the rational design of new functional molecules.

Applications in Advanced Materials Science Research

Polymer Chemistry Modifications

In polymer chemistry, 4-Nitrophenyl phenyl ether is recognized for its role as a precursor to complex monomers and as a modifier in polymer formulations. chemimpex.com Its incorporation into polymer structures, typically after the chemical reduction of its nitro group to an amine, allows for the creation of high-performance materials like polyimides. These materials are sought after in industries where durability under extreme conditions is paramount.

The rigid aromatic structure of this compound contributes significantly to the thermal stability of polymers derived from it. When used as a starting material for diamine monomers, which are then polymerized to form polyimides, the resulting polymers exhibit high glass transition temperatures (Tg) and excellent thermal stability as measured by thermogravimetric analysis (TGA). kpi.ua

One notable area of research involves the synthesis of fluorinated polyimides. In one study, this compound was reacted with trifluoroacetophenone to produce a dinitro compound, which was subsequently reduced to create a novel fluorinated diamine monomer known as 3FEDAM. kpi.ua This diamine was then polymerized with various dianhydrides to produce polyimides with exceptional thermal properties. For instance, the polyimide derived from 3FEDAM and pyromellitic dianhydride (PMDA) showed a glass transition temperature of 308°C and a melting temperature of 476°C. kpi.ua These polymers demonstrate thermal stability with a 5% weight loss occurring at temperatures above 500°C in air. kpi.ua The high thermal stability is attributed to the rigid polymer backbone created by the inclusion of the 3F-diamine monomer. kpi.ua Dendritic poly(ether imide)s synthesized using derivatives of this compound have also been shown to be thermally stable up to 430°C. nycu.edu.tw

Table 1: Thermal Properties of Polyimides Derived from 3FEDAM Monomer

| Polymer Composition (Diamine-Dianhydride) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C) |

|---|---|---|

| 3FEDAM-PMDA | 308 | >500 |

| 3FEDAM-6FDA (Copolymer) | 277 | >500 |

Data sourced from a study on 3F-based fluorinated polyimides. kpi.ua

The integration of this compound-derived monomers into polymer chains also leads to materials with outstanding mechanical properties. chemimpex.com The same structural rigidity that enhances thermal stability also contributes to high tensile strength and modulus.

Research on new fluorine-containing polyimides synthesized from a diamine monomer, which itself was prepared using this compound, demonstrates this effect. researchgate.net These polyimides, when cast into films, exhibit high tensile strengths ranging from 68 to 89 MPa and initial moduli between 2.14 and 2.19 GPa. researchgate.net These properties make them suitable for applications in electronics, coatings, and composite materials where mechanical robustness is a critical requirement. researchgate.net The strong, flexible films produced from these polymers underscore the successful translation of the monomer's molecular structure into desirable macroscopic mechanical characteristics. rsc.org

Table 2: Mechanical Properties of Fluorinated Polyimide Films

| Dianhydride Used in Polymerization | Tensile Strength (MPa) | Initial Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|

| Pyromellitic dianhydride (PMDA) | 89 | 2.19 | 10.5 |

| 4,4'-Oxydiphthalic anhydride (B1165640) (ODPA) | 75 | 2.14 | 5.3 |

| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 68 | 2.15 | 3.2 |

Data represents polyimides synthesized from a novel diamine derived from this compound. researchgate.net

Development of Specialty Coatings

This compound is utilized as an intermediate in the creation of materials for advanced specialty coatings. chemimpex.com While not typically applied directly, it serves as a foundational building block for the synthesis of polymers that form the basis of these coatings. The compound's phenoxy and nitro-functionalized phenyl structure allows for its conversion into monomers, such as diamines, which are then polymerized. kpi.uaresearchgate.net

These resulting polymers, particularly fluorinated polyimides, possess properties highly desirable for specialty coatings, including excellent thermal stability and chemical resistance. kpi.uaresearchgate.net Aromatic polyimides are known for their use in applications such as protective coatings in the electronics and aerospace industries. researchgate.net The use of this compound in the synthesis pathway enables the development of coatings that offer improved performance and durability compared to traditional materials. chemimpex.com

Formulation of High-Performance Adhesives

In the formulation of high-performance adhesives, this compound and related compounds can function as adhesion promoters. chemimpex.com A US patent describes the use of ortho and para-nitrophenyl (B135317) hydrocarbyl ethers, a category that includes this compound, as effective adhesion promoters in adhesive compositions, particularly for bonding rubber and urethane (B1682113) substrates. google.com

When added to adhesive cements, these nitroaromatic compounds significantly improve the bond strength between materials that are otherwise difficult to join. google.com The mechanism involves enhancing the interfacial interaction between the adhesive and the substrate. The presence of the polar nitro group and the aromatic structure is key to this function. This application is critical in industries where strong, reliable bonding is required for materials like polyurethanes and elastomers. google.com The use of this compound as a precursor or additive allows for the creation of adhesives with superior performance characteristics for demanding industrial applications. chemimpex.com

Environmental Research and Degradation Studies

Analytical Methodologies for Environmental Monitoring

The detection and quantification of 4-Nitrophenyl phenyl ether and related phenolic pollutants in environmental matrices are crucial for assessing contamination levels and potential ecological impacts. Various analytical techniques are employed to achieve the necessary sensitivity and selectivity for monitoring these compounds in complex samples like soil and water.

This compound serves as a valuable intermediate in chemical synthesis and is also utilized as a reagent in certain analytical methods for the detection and quantification of various phenolic compounds. chemimpex.com The analytical approach often involves chromatographic separation followed by detection. High-Performance Liquid Chromatography (HPLC) is a common technique for separating nitroaromatic compounds from environmental samples. cdc.gov

For the quantification of phenolic compounds, including nitrophenols, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV-Vis detector is a well-established method. nih.gov In such methods, a C18 column is typically used for separation, and detection is carried out at a specific wavelength suitable for the analytes. nih.gov While this compound itself can be analyzed by these methods, its role as a reagent often involves derivatization reactions where it reacts with other phenolic compounds to produce a more easily detectable product.

The selection of analytical equipment is critical for achieving low detection limits. For gas chromatography (GC) methods, detectors such as the Nitrogen-Phosphorus Detector (NPD), Electron Capture Detector (ECD), and Thermal Energy Analyzer (TEA) are more selective for nitro compounds than a Flame Ionization Detector (FID). cdc.gov However, Gas Chromatography combined with Mass Spectrometry (GC/MS) is the method recommended by the U.S. Environmental Protection Agency (EPA) due to its high selectivity and sensitivity. cdc.gov

A summary of common analytical methods for related nitroaromatic compounds is presented below.

| Analytical Technique | Detector | Typical Application | Sensitivity Range |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Separation of nitrobenzene (B124822) compounds in water. | ppb range |

| High-Resolution Gas Chromatography (HRGC) | Electron Capture Detector (ECD) | Detection of 1,3-DNB and metabolites in biological media. | Not specified |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Mass Spectrometer (Electron Ionization Mode) | Recommended EPA method for selectivity and sensitivity. | Not specified |

| High-Resolution Gas Chromatography (HRGC) | Nitrogen-Phosphorus Detector (NPD) | Selective for nitro compounds. | low ppb range |

This table is based on data for related nitroaromatic compounds and illustrates general analytical capabilities. cdc.gov

The monitoring of industrial effluents is essential to prevent the contamination of natural ecosystems. Wastewater from pharmaceutical manufacturing and other industries may contain a variety of organic pollutants, including nitroaromatic compounds. researchgate.netepa.gov Analytical methods are therefore applied to assess the presence and concentration of compounds like this compound in wastewater.

Sample preparation is a critical step in the analysis of environmental samples. For water samples, this may involve solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the matrix. eurofins.com For volatile compounds, purge and trap techniques are used to transfer the analytes from the aqueous phase to a sorbent trap before desorption into a GC system. epa.gov For soil and sediment samples, extraction methods such as Soxhlet or ultrasonic extraction are employed to isolate the target compounds. env.go.jp

The data obtained from wastewater analysis is fundamental for environmental impact assessments. By quantifying the concentration of this compound and its potential degradation products, researchers can evaluate the efficiency of wastewater treatment processes and predict the potential fate and transport of the compound if released into the environment. nih.govcityu.edu.hk This information is vital for regulatory compliance and for developing strategies to mitigate environmental risks associated with industrial discharges.

Environmental Degradation Pathways

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. Both abiotic (chemical) and biotic (microbial) pathways can contribute to its transformation in soil and water systems.

The fate of organic pollutants in soil is influenced by a combination of the compound's chemical structure and various environmental factors. nih.gov Microbial degradation is a primary mechanism for the breakdown of many xenobiotic compounds. nih.govmdpi.com Microorganisms such as bacteria and fungi possess diverse enzymatic systems that can transform complex organic molecules into simpler, less harmful substances. mdpi.com

For nitroaromatic compounds, the presence of the electron-withdrawing nitro group can make the aromatic ring less susceptible to electrophilic attack by oxygenase enzymes, which often initiate aerobic degradation. researchgate.net However, various microbial strains have evolved pathways to degrade these compounds. researchgate.net The degradation of diphenyl ethers, a class to which this compound belongs, has been studied, with findings indicating that anaerobic sludge can debrominate related brominated diphenyl ethers. nih.gov This suggests that a similar cleavage of the ether bond or transformation of the nitro group could be possible for this compound under specific microbial conditions.

Under anaerobic or reducing conditions, a common transformation pathway for nitroaromatic compounds is the reduction of the nitro group to an amino group. ethz.ch This process can occur in anoxic sediments, waterlogged soils, or specific wastewater treatment environments. The reduction proceeds through several intermediates, including nitroso and hydroxylamino derivatives, ultimately yielding the corresponding amine.

The aerobic biodegradation of nitrophenols, particularly 4-nitrophenol (B140041) (4-NP), has been extensively studied and provides insight into the potential fate of the nitrophenyl moiety of this compound. researchgate.netethz.chnih.govnih.gov Bacteria capable of utilizing 4-NP as a sole source of carbon and nitrogen have been isolated. ethz.ch

Two primary pathways for the aerobic degradation of 4-nitrophenol have been identified:

Hydroquinone (B1673460) Pathway: This is the most common pathway. A monooxygenase enzyme initially removes the nitro group as nitrite (B80452) (NO₂⁻) and adds a hydroxyl group, forming hydroquinone. ethz.chnih.gov The hydroquinone is then further degraded. The enzyme responsible for the initial step is p-nitrophenol monooxygenase. nih.gov

Nitrocatechol Pathway: In this pathway, another monooxygenase hydroxylates the ring to form 4-nitrocatechol. ethz.ch This intermediate then undergoes further enzymatic reactions, typically involving the removal of the nitro group and subsequent ring cleavage.

Several bacterial species have been shown to degrade 4-nitrophenol via one of these pathways. For instance, a Moraxella sp. utilizes the hydroquinone pathway, initiating the degradation by eliminating nitrite. ethz.ch Similarly, engineered E. coli have been constructed to express the genes for the hydroquinone pathway, enabling them to completely degrade 4-NP to β-ketoadipate. nih.gov These pathways demonstrate established microbial strategies for the mineralization of the nitrophenol structure, a key component of this compound.

| Degradation Pathway | Key Intermediate | Initial Enzyme Type | Example Organism |

| Hydroquinone Pathway | Hydroquinone | Monooxygenase | Moraxella sp. |

| Nitrocatechol Pathway | 4-Nitrocatechol | Monooxygenase | Arthrobacter sp. |

This table summarizes the primary aerobic biodegradation pathways for the related compound 4-nitrophenol. ethz.chnih.gov

Electrochemical Reduction as a Remediation Strategy for Related Compounds

Electrochemical reduction presents a promising remediation strategy for nitroaromatic compounds, a class of chemicals to which this compound belongs. This method offers an alternative to traditional treatments like incineration or adsorption on activated carbon, which can be costly and may generate hazardous byproducts. dtic.mil The fundamental principle of this technique involves the transfer of electrons to the nitroaromatic compound, leading to the reduction of the nitro group (-NO2) to an amino group (-NH2). nm.govnih.gov This transformation typically results in products that are less toxic and more amenable to further degradation. mdpi.com

The process of electrochemical reduction of nitroaromatic compounds generally proceeds through a series of electron and proton transfer reactions. The nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2). dtic.milrsc.org The efficiency and outcome of this process can be influenced by various experimental parameters, including the electrode material, pH of the solution, applied potential, and the presence of dissolved oxygen. dtic.milmdpi.com

Studies on compounds structurally similar to this compound provide insights into the potential pathways of its electrochemical reduction. For instance, the electrochemical reduction of nitrobenzene to aniline (B41778) has been well-documented, with nitrosobenzene (B162901) identified as an intermediate. nm.gov Similarly, research on 4-nitrophenol has demonstrated its successful electrochemical reduction to 4-aminophenol. mdpi.comresearchgate.net In these studies, metals such as silver and gold have shown high electrocatalytic activity for the reduction of the nitro group. mdpi.com

Furthermore, research on 4-nitrobenzyl phenyl thioether, another related compound, has shown that electrochemical reduction can lead to the cleavage of the carbon-sulfur bond following the reduction of the nitro group. d-nb.infouab.cat This suggests that for this compound, the ether linkage might also be susceptible to cleavage under certain electrochemical conditions, leading to a variety of degradation products.

The table below summarizes findings from electrochemical reduction studies on compounds related to this compound.

| Compound | Key Findings | Reference |

| Nitrobenzene | Reduced to aniline, with nitrosobenzene as an intermediate. Rate of reduction is influenced by mass transfer to the electrode surface. | nm.gov |

| 4-Nitrophenol | Successfully reduced to 4-aminophenol. Acidic conditions and certain metal electrodes (Ag, Au) favor the reduction process. | mdpi.comresearchgate.net |

| 2,4-Dinitrotoluene (DNT) | Degraded in an electrochemical reactor, with by-products identified by GC/MS. | dtic.mil |

| 4-Nitrobenzyl phenyl thioether | Electrochemical reduction leads to a stepwise cleavage of the C-S bond after the initial reduction of the nitro group. | d-nb.infouab.cat |

These studies collectively suggest that electrochemical reduction is a viable strategy for the remediation of water contaminated with nitroaromatic compounds. The transformation of the toxic nitro group into a less harmful amino group is a key advantage of this technology. nm.govmdpi.com

Advanced Techniques for Degradation Product Identification

The identification of degradation products is a critical step in evaluating the effectiveness of any remediation process. For complex organic molecules like this compound, advanced analytical techniques are essential for the accurate identification and characterization of its metabolites and degradation products.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Differentiation

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification of unknown compounds in complex mixtures. Its ability to provide highly accurate mass measurements allows for the determination of the elemental composition of a molecule, which is crucial for differentiating between potential metabolites with the same nominal mass. mdpi.com

In the context of this compound degradation, HRMS would be invaluable for distinguishing between various transformation products. For example, hydroxylation of the aromatic rings or reduction of the nitro group would result in products with distinct elemental compositions. The high mass accuracy of HRMS, typically in the low ppm range, enables the confident assignment of molecular formulas to the detected ions. nih.gov This level of precision is essential for differentiating between isomeric degradation products, which may have very similar fragmentation patterns in lower-resolution mass spectrometers.

The general workflow for using HRMS to identify degradation products involves:

Separation of the components in the sample, typically using liquid chromatography (LC).

Ionization of the separated components.

Measurement of the accurate mass-to-charge ratio (m/z) of the ions.

Determination of the elemental composition based on the accurate mass.

Further structural elucidation through fragmentation analysis (MS/MS).

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Polar Degradation Products

Many degradation processes, including the reduction of nitro groups, result in the formation of more polar products. Liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) is an ideal technique for the analysis of such polar compounds, which are often not amenable to gas chromatography (GC). arcjournals.org

The initial separation by liquid chromatography allows for the resolution of complex mixtures of degradation products. The subsequent tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a "fingerprint" for the molecule, aiding in its identification. arcjournals.org

For the degradation of this compound, LC-MS/MS could be used to identify and quantify polar intermediates and final products. For example, the formation of aminophenyl phenyl ether or hydroxylated derivatives would result in more polar compounds that are well-suited for LC-MS/MS analysis. The technique's high sensitivity and selectivity make it possible to detect and identify trace levels of these degradation products in environmental samples. scispace.com

The following table outlines the application of these advanced techniques for the identification of degradation products.

| Technique | Application in Degradation Studies | Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the elemental composition of unknown degradation products and differentiation of metabolites. | High mass accuracy, enabling confident assignment of molecular formulas. |

| Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) | Separation, identification, and quantification of polar degradation products. | High sensitivity and selectivity; provides structural information through fragmentation analysis. |

Biological Activity and Mechanistic Studies

Mechanisms of Biological Action

The biological activity of 4-Nitrophenyl phenyl ether and related nitroaromatic compounds is often initiated by metabolic activation, leading to a cascade of cellular interactions.

Role of Nitro Group Reduction in Reactive Intermediate Formation

A widely accepted mechanism for the biological activity of nitro-containing molecules involves the enzymatic reduction of the nitro group. nih.govencyclopedia.pub This process is critical as the parent nitro-compound is often a stable pro-drug that requires activation to exert its effects. The reduction is a six-electron process that sequentially forms highly reactive and toxic intermediates, including nitroso and hydroxylamine (B1172632) species. nih.govnih.govpsu.edu

This bioactivation is typically catalyzed by cellular nitroreductases, which use cofactors such as NADH or NADPH as reducing agents. nih.govencyclopedia.pub The resulting reactive intermediates, particularly the hydroxylamine derivative, can then interact with vital cellular macromolecules. nih.gov For instance, these reduced nitro species are capable of covalently binding to DNA, leading to nuclear damage, mutagenesis, and ultimately cell death. nih.govencyclopedia.pub This mechanism is a cornerstone of the antimicrobial and cytotoxic effects observed for many nitroaromatic compounds. nih.gov

Interaction with Cellular Components: Enzymes and Proteins

The diphenyl ether structure is a recognized scaffold for enzyme inhibitors. A well-known example is triclosan, a diphenyl ether analogue, which exerts its antimicrobial effect by inhibiting the enoyl-ACP reductase (ENR), an essential enzyme in bacterial fatty acid synthesis. nih.gov Research into novel diphenyl ether derivatives for antitubercular activity has also focused on the inhibition of the mycobacterial ENR, InhA. nih.gov

Furthermore, while not a direct interaction of the ether, the use of p-nitrophenyl esters as substrates in enzyme assays demonstrates that the nitrophenyl moiety can be accommodated within the active sites of various hydrolytic enzymes, such as cutinases and esterases. nih.gov The enzymatic cleavage of these substrates releases p-nitrophenol, a reaction widely used for detecting and characterizing enzyme activity. nih.govmdpi.com

Disruption of Mitochondrial Biochemical Pathways (e.g., Tricarboxylic Acid Cycle)

The diphenyl ether structure has been implicated in mitochondrial dysfunction. Studies on related polybrominated diphenyl ethers (PBDEs), such as BDE 47 (2,2',4,4'-tetrabromodiphenyl ether), have demonstrated their potential to inflict mitochondrial injury. nih.gov In experiments using human fetal liver hematopoietic stem cells, exposure to BDE 47 resulted in a loss of mitochondrial membrane potential, which is a key indicator of mitochondrial damage and a trigger for programmed cell death (apoptosis). nih.gov

At higher concentrations, BDE 47 was also shown to induce the generation of reactive oxygen species (ROS) and cause peroxidation of cellular lipids. nih.gov This cascade of events points to oxidative stress as a significant mechanism of cytotoxicity for this class of compounds. The disruption of mitochondrial integrity and function can have profound effects on cellular energy metabolism, including the tricarboxylic acid (TCA) cycle, and can ultimately lead to cell death. nih.gov

Antimicrobial Research Applications

The structural motifs of this compound have been explored in the development of new antimicrobial agents, leading to the discovery of derivatives with significant antifungal, antibacterial, and antimycobacterial properties.

Antifungal Activity and Inhibition of Fungal Growth

Naturally occurring phenyl ether and diphenyl ether derivatives have been isolated from marine fungi and demonstrated notable antifungal capabilities. nih.gov A study of compounds from the fungus Aspergillus tabacinus identified several phenyl ethers, including violaceol I, violaceol II, and diorcinol, which exhibited a broad spectrum of antimicrobial activity. nih.govresearchgate.net These compounds were particularly effective against certain plant pathogenic fungi. nih.gov

| Compound | Fungal Species | Activity / Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| Violaceol I | Magnaporthe oryzae | 6.3–25 µg/mL | nih.gov |

| Violaceol I | Phytophthora infestans | 6.3–25 µg/mL | nih.gov |

| Violaceol II | Magnaporthe oryzae | 6.3–25 µg/mL | nih.gov |

| Violaceol II | Phytophthora infestans | 6.3–25 µg/mL | nih.gov |

| Diorcinol | Magnaporthe oryzae | 6.3–25 µg/mL | nih.gov |

| Diorcinol | Phytophthora infestans | 6.3–25 µg/mL | nih.gov |

Anticancer and Cytotoxicity Investigations

The anticancer potential of compounds derived from the this compound structure has been a significant area of research. These studies range from initial cytotoxicity screenings against various cancer cell lines to more in-depth analyses of their mechanisms of action.

Derivatives incorporating the nitrophenyl moiety have demonstrated notable cytotoxic effects against a panel of human cancer cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.

For instance, various synthesized nitroaromatic compounds have shown significant growth inhibitory activity. Studies have identified compounds capable of inhibiting over 50% of the growth in at least one cancer cell line, with some exhibiting high antiproliferative activity with IC50 values below 8.5 μM nih.gov. Specific derivatives have shown potent cytotoxicity against lung (A549), liver (HepG2), and breast (MCF-7) cancer cell lines researchgate.netnih.gov. For example, certain 5,6,7,8-tetrahydroisoquinolines bearing a 4-nitrophenyl group displayed considerable cytotoxic activity against the A549 lung carcinoma cell line, with IC50 values recorded at 34.9 μM, 57.6 μM, and 46.3 μM for different derivatives nih.gov. Similarly, N-(4'-nitrophenyl)-l-prolinamides have shown promising broad-spectrum anticancer activity, with some compounds outperforming the standard drug 5-fluorouracil (B62378) against A549 and HCT-116 cell lines nih.gov.

The table below summarizes the cytotoxic activity of selected nitrophenyl-containing derivatives against various human cancer cell lines.